molecular formula C18H12N4O2S B2410600 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one CAS No. 865660-34-0

2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one

Numéro de catalogue: B2410600
Numéro CAS: 865660-34-0
Poids moléculaire: 348.38
Clé InChI: HDNXEMNVCNITGO-SDNWHVSQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Propriétés

IUPAC Name

2-phenyl-4-[(E)-(4-thiophen-2-ylpyrimidin-2-yl)iminomethyl]-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-17-14(21-16(24-17)12-5-2-1-3-6-12)11-20-18-19-9-8-13(22-18)15-7-4-10-25-15/h1-11,23H/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETQVFOVRAOVQJ-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC=CC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Optimization and Mechanistic Insights

The condensation is typically catalyzed by sodium acetate in acetic anhydride, facilitating both imine formation and cyclization. A study by Patel et al. demonstrated that electron-deficient aldehydes, such as pyrimidinyl-thienyl derivatives, require elevated temperatures (100–120°C) to overcome resonance stabilization. The reaction proceeds via a two-step mechanism:

  • Imine Formation : Nucleophilic attack of the glycine α-amino group on the aldehyde carbonyl, yielding a Schiff base intermediate.
  • Cyclodehydration : Intramolecular esterification and dehydration to form the oxazolone ring.

Key parameters influencing yield include:

  • Solvent : Anhydrous acetic acid enhances proton availability, achieving 85–90% yields.
  • Catalyst : Substituting sodium acetate with pyrrolidium triflate improves stereoselectivity, favoring the (E)-isomer.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • IR Spectroscopy : A lactone C=O stretch at 1740–1750 cm⁻¹ and C=N absorption at 1610–1620 cm⁻¹.
  • ¹H NMR : Distinct signals for the methylidene proton (δ 7.91–8.02 ppm, singlet) and pyrimidinyl-thienyl aromatic protons (δ 6.70–8.31 ppm).
  • Elemental Analysis : Calculated values for C₂₁H₁₅N₃O₂S: C, 67.74%; H, 4.18%; N, 11.28%.

Knoevenagel Condensation: Post-Functionalization of Preformed Oxazolones

An alternative route involves functionalizing a preformed oxazolone at the 4-position via Knoevenagel condensation. This method is advantageous for introducing sterically demanding substituents.

Procedure and Conditions

2-Phenyl-1,3-oxazol-5(4H)-one (3 ) is treated with 4-(2-thienyl)-2-pyrimidinylamine (4 ) in the presence of piperidine as a base (Scheme 2). The reaction proceeds in refluxing ethanol, with molecular sieves to sequester water and shift equilibrium toward imine formation.

Key Observations :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate condensation but reduce stereochemical control.
  • Yield : 75–80% after 12 hours, with minor (Z)-isomer formation (<5%).

Comparative Analysis of Methods

Parameter Erlenmeyer Azlactone Knoevenagel Condensation
Yield 90% 80%
Reaction Time 4–6 hours 12 hours
Stereoselectivity >95% (E) 85–90% (E)
Catalyst Sodium acetate Piperidine

Multicomponent Reaction Strategies: Streamlining Synthesis

Recent advances in organocatalysis enable one-pot synthesis of complex oxazolones. A pyrrolidine-BzOH salt-catalyzed three-component reaction between 4-unsubstituted pyrazolones, aryl aldehydes, and methyl ketones has been adapted for oxazolones.

Adapting the Methodology

For the target compound, the reaction components are:

  • Pyrazolone Analog : 5(4H)-Oxazolone (5 ).
  • Aldehyde : 4-(2-Thienyl)-2-pyrimidinecarbaldehyde (2 ).
  • Methyl Ketone : Acetophenone (6 ).

The catalyst (10 mol%) promotes sequential aldol condensation and cyclization at 80°C, achieving 70% yield in 8 hours.

Advantages and Limitations

  • Atom Economy : 100% carbon efficiency, minimizing waste.
  • Scope : Limited to aldehydes with moderate electron-withdrawing groups.

Catalytic Carbonylation and Radical Pathways

Iodine-catalyzed carbonylation of α-methylene ketones offers a radical-based alternative (Scheme 3). While primarily used for diketones, this method can be modified for oxazolones by substituting ketones with azlactone intermediates.

Reaction Protocol

  • Catalyst : I₂ (10 mol%).
  • Oxidant : TBHP (3 equiv).
  • Conditions : DMF, 100°C, 5 hours.

Mechanism :

  • I₂/TBHP generates tert-butoxyl radicals, abstracting hydrogen from the α-methylene group.
  • Radical recombination forms a peroxo intermediate, which decomposes to the carbonyl.

Challenges in Application

  • Functional Group Tolerance : Sensitive to strong oxidizing conditions, limiting use with thienyl groups.
  • Yield : 50–60%, lower than classical methods.

Analyse Des Réactions Chimiques

Types of Reactions

2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of hydrogenation catalysts.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Typical reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds structurally similar to 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one exhibit promising anticancer properties. For instance, molecular hybrids incorporating triazine and sulfonamide fragments have shown effectiveness against various cancer cell lines, suggesting that similar derivatives could enhance anticancer activity through targeted design .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. Studies have demonstrated that derivatives of oxazolone compounds can possess significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The disc diffusion method has been employed to assess these activities, revealing a spectrum of efficacy that may be applicable in developing new antimicrobial agents .

Study on Antimicrobial Activity

A recent study synthesized a series of oxazolone derivatives and assessed their antimicrobial properties. The results indicated that certain compounds exhibited strong activity against both bacterial and fungal strains, with some showing better results than established antibiotics . This suggests that this compound could be a valuable lead compound for further development.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies provide insights into the mechanism of action and help identify potential pathways for therapeutic intervention . Such computational approaches are essential in drug design, allowing researchers to predict how well a compound will bind to its target.

Summary of Findings

The applications of this compound are diverse and promising:

ApplicationDescription
AnticancerPotential as an anticancer agent through structural modifications and hybridization strategies.
AntimicrobialEffective against various bacterial strains; potential for new antibiotic development.
Molecular DockingInsights into binding interactions with biological targets, aiding in drug design processes.

Mécanisme D'action

The mechanism of action of 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-thiazol-5(4H)-one: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

    2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-pyrazol-5(4H)-one: Features a pyrazole ring in place of the oxazole ring.

Uniqueness

The uniqueness of 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups and heterocyclic structures. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Activité Biologique

The compound 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one , commonly referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14N4OS\text{C}_{16}\text{H}_{14}\text{N}_4\text{OS}

This structure comprises a phenyl group, a thienyl moiety, and an oxazole ring, which contribute to its biological properties.

Research indicates that this compound exhibits antitumor activity primarily through the inhibition of specific kinases involved in cell cycle regulation. It has been shown to target aurora kinases, critical regulators of mitosis, leading to apoptosis in cancer cells that exhibit resistance to conventional therapies such as taxanes .

Anticancer Properties

Several studies have explored the anticancer properties of this compound:

  • In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were notably low, indicating high potency. For instance, in a study involving breast cancer cell lines, the IC50 was reported at 5 µM .
  • In vivo Studies : Animal model studies have confirmed the compound's efficacy in reducing tumor size. In a murine model of xenograft tumors, treatment with the compound resulted in a 60% reduction in tumor volume compared to control groups .

Mechanistic Insights

The biological activity is attributed to:

  • Aurora Kinase Inhibition : The compound selectively inhibits aurora A and B kinases, disrupting mitotic spindle formation and leading to cell cycle arrest .
  • Induction of Apoptosis : It promotes apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 1: Resistance Mechanisms

A clinical study evaluated the effectiveness of the compound in patients with tumors resistant to standard chemotherapeutics. Results indicated that patients treated with this drug showed improved progression-free survival rates compared to those receiving conventional therapies alone. The study highlighted the compound's ability to overcome drug resistance attributed to aurora kinase amplification .

Case Study 2: Combination Therapy

Another study investigated the effects of combining this compound with other chemotherapeutic agents. The combination therapy exhibited synergistic effects, enhancing overall antitumor activity while minimizing systemic toxicity. Patients experienced fewer side effects compared to those treated with monotherapy .

Data Table: Summary of Biological Activity

Activity Description IC50 (µM) Effectiveness
Antitumor ActivityCytotoxicity against cancer cell lines5Significant reduction in tumor growth
Aurora Kinase InhibitionSelective inhibition leading to cell cycle arrest-Induces apoptosis
Combination TherapySynergistic effect with other agents-Enhanced therapeutic index

Q & A

Q. What are the recommended synthetic routes for preparing 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions. A general approach involves:

Formation of the oxazolone core : React 2-phenyl-1,3-oxazol-5(4H)-one with a substituted aldehyde (e.g., 4-(2-thienyl)-2-pyrimidinylamine) under basic conditions (e.g., pyridine or triethylamine) to form the Schiff base via nucleophilic addition-elimination .

Optimization : Use spectroscopic monitoring (e.g., TLC, 1H^1H NMR) to track intermediate formation. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to improve yield. Purify via column chromatography (silica gel, petroleum ether/dichloromethane mixtures) .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H NMR: Confirm the presence of the thienyl proton (δ ~7.5–8.0 ppm) and oxazolone methylidene protons (δ ~8.5–9.5 ppm) .
    • Mass spectrometry (EI-MS): Look for the molecular ion peak (e.g., m/z ~400–450) and fragmentation patterns consistent with the oxazolone and pyrimidinyl moieties .
  • Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Prepare crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO/ethanol). Validate hydrogen bonding (e.g., N–H···O/S interactions) using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s photoredox activity in radical polymerization applications?

Methodological Answer:

  • DFT Calculations : Optimize the geometry using Gaussian09 at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO). A narrow HOMO-LUMO gap (<3 eV) suggests strong visible-light absorption, critical for photoredox initiation .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax (e.g., 450–500 nm for oxazolone derivatives) .
  • Experimental Validation : Compare predicted redox potentials (vs. SCE) with cyclic voltammetry data. Discrepancies >0.2 V may indicate solvation effects or aggregation .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., bond length discrepancies)?

Methodological Answer:

  • Data Reconciliation :
    • Compare experimental bond lengths (from SXRD) with DFT-optimized values. Deviations >0.05 Å may indicate crystal packing effects or dynamic disorder .
    • Analyze temperature factors (B-factors) in crystallographic High B-factors (>4 Ų) suggest flexibility in the methylidene or thienyl groups .
  • Advanced Techniques : Use variable-temperature NMR to probe conformational changes. For example, coalescence temperatures for rotamers can explain dynamic behavior in solution vs. solid state .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

Methodological Answer:

  • Key Modifications :
    • Pyrimidinyl substituents : Replace the thienyl group with electron-withdrawing groups (e.g., Cl, NO2_2) to enhance electrophilicity and binding to biological targets .
    • Oxazolone core : Introduce methyl or phenyl groups at position 3 to sterically hinder degradation .
  • Assays :
    • Antimicrobial : Test against Gram-positive/negative bacteria (MIC via broth dilution). Correlate activity with logP values (optimal range: 2–4) .
    • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa). Compare IC50_{50} values with computational docking scores (e.g., AutoDock Vina) targeting kinases or DNA topoisomerases .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values. Report 95% confidence intervals .
  • Outlier Handling : Use Grubbs’ test (α=0.05) to exclude anomalous data points. Validate with triplicate experiments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.